molecular formula C5H9Cl B088582 4-Chloro-2-methylbut-1-ene CAS No. 10523-96-3

4-Chloro-2-methylbut-1-ene

Cat. No.: B088582
CAS No.: 10523-96-3
M. Wt: 104.58 g/mol
InChI Key: LGMPVUDVTHHFDR-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbut-1-ene: is an organic compound with the molecular formula C5H9Cl. It is a chlorinated derivative of butene, specifically a chloro-substituted butene. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of butene, chloro-2-methyl- typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on the desired purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

    Elimination Reactions: 4-Chloro-2-methylbut-1-ene can undergo elimination reactions to form alkenes.

    Substitution Reactions: This compound can also undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Elimination Reactions: Potassium hydroxide is commonly used as a base in elimination reactions.

    Substitution Reactions: Various nucleophiles can be used depending on the desired product.

Major Products:

Properties

IUPAC Name

4-chloro-2-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl/c1-5(2)3-4-6/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMPVUDVTHHFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218206
Record name Butene, chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68012-28-2
Record name Butene, chloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068012282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butene, chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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